

AF647-NHS ester triTEA excitation and emission spectra

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Compound of Interest

Compound Name: AF647-NHS ester triTEA

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An In-depth Technical Guide to AF647-NHS Ester (triTEA) for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the spectral properties and applications of the far-red fluorescent dye, AF647-NHS ester, with a specific focus on its triethylammonium (triTEA) salt form. It includes detailed experimental protocols for protein conjugation and a summary of its use in common laboratory workflows.

Core Concepts of AF647-NHS Ester Chemistry

AF647-NHS ester is a bright and photostable amine-reactive fluorescent dye belonging to the cyanine dye family.^{[1][2]} The N-hydroxysuccinimidyl (NHS) ester moiety allows for the covalent attachment of the AF647 fluorophore to primary amines ($-NH_2$) on proteins, amine-modified oligonucleotides, and other molecules.^{[2][3][4]} This reaction is most efficient at a pH between 8.3 and 8.5.^{[2][3]} The resulting amide bond is as stable as a peptide bond, ensuring a permanent label. The triethylammonium (triTEA) salt form refers to the counterion associated with the dye molecule.^[2] The sulfonate groups on the dye's structure enhance its water solubility, which helps to reduce aggregation in aqueous environments.^{[2][5]}

Spectral Properties

AF647 is a far-red fluorescent dye with excitation ideally suited for the 633 nm or 640 nm laser lines commonly found on fluorescence microscopes and flow cytometers.^[4] Its emission in the

far-red spectrum minimizes autofluorescence from biological samples. The key spectral characteristics are summarized below.

Parameter	Value (Source 1)	Value (Source 2)	Value (Source 3)
Excitation Maximum (λ_{ex})	650 nm[2][6]	655 nm[1][7]	635 nm[8][9]
Emission Maximum (λ_{em})	671 nm[2]	680 nm[1][7]	670 nm[6]
Extinction Coefficient (ϵ)	270,000 cm ⁻¹ M ⁻¹ [2]	191,800 cm ⁻¹ M ⁻¹ [1][2]	239,000 cm ⁻¹ M ⁻¹ [6]
Fluorescence Quantum Yield (Φ)	Not Reported	0.15[1][2]	Not Reported

Note: Variations in spectral properties can occur depending on the solvent and conjugation partner.

Experimental Protocols

Protein Labeling with AF647-NHS Ester

This protocol provides a general procedure for conjugating AF647-NHS ester to proteins, such as antibodies.

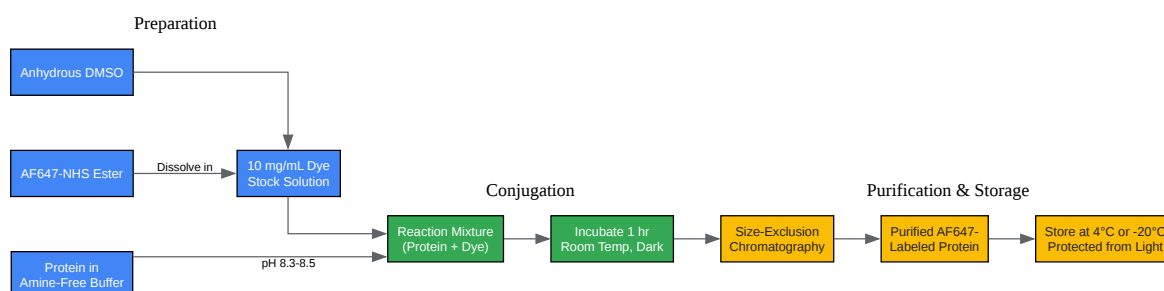
Materials:

- Protein solution (e.g., antibody at >2 mg/mL in a buffer free of primary amines like PBS)
- AF647-NHS ester (triTEA)
- Anhydrous dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[2][3]
- Purification column (e.g., gel filtration or spin desalting column)[10][11]

Procedure:

- Prepare the Protein:
 - Ensure the protein is at a suitable concentration (ideally >2 mg/mL) in an amine-free buffer (e.g., PBS).[4] If the buffer contains primary amines (e.g., Tris or glycine), they must be removed by dialysis or buffer exchange.
- Prepare the Dye Stock Solution:
 - Dissolve the AF647-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[10][12] This solution should be prepared fresh, as the NHS ester is susceptible to hydrolysis.[11]
- Perform the Conjugation Reaction:
 - Adjust the pH of the protein solution to 8.3-8.5 using the labeling buffer.[2][3]
 - Add the calculated amount of the AF647-NHS ester stock solution to the protein solution while gently stirring. A common starting point is a 10:1 molar ratio of dye to protein.[12]
 - Incubate the reaction for 1 hour at room temperature, protected from light.[2][10][12]
- Purify the Conjugate:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column.[10][11]
 - Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.
- Determine the Degree of Labeling (Optional but Recommended):
 - Measure the absorbance of the conjugate at 280 nm and ~650 nm (the absorbance maximum of the dye).
 - Calculate the protein concentration and the dye concentration to determine the average number of dye molecules per protein molecule.
- Storage:

- Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage, protected from light.[10][12] Adding a carrier protein like BSA to 0.1% can improve stability.[12]

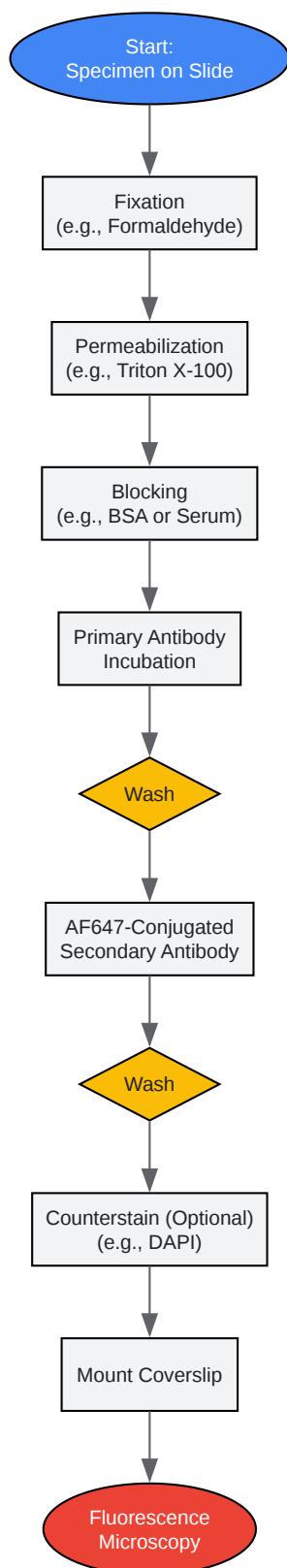


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Protein Labeling Workflow

Application in Immunofluorescence

AF647-conjugated antibodies are widely used in immunofluorescence (IF) for the detection of specific target antigens in cells and tissues.[13][14] The brightness and photostability of AF647 allow for high-quality imaging and multiplexing experiments. A typical indirect immunofluorescence workflow is outlined below.



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Indirect Immunofluorescence Workflow

This workflow illustrates the key steps in using an AF647-labeled secondary antibody to detect a primary antibody bound to a target antigen.[15][16] Each step is critical for achieving specific staining with low background.

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